molecular formula C11H15N3O2S B12341546 2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide

2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide

Cat. No.: B12341546
M. Wt: 253.32 g/mol
InChI Key: IKVOYVPNNHGBFN-ACCUITESSA-N
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Description

2-Amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an amino group at the 2-position and an (E)-configured 1-methylpyrrolidin-2-ylidene moiety. This compound is of interest due to its structural hybridity, combining a sulfonamide pharmacophore with a cyclic imine group, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

(NE)-2-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C11H15N3O2S/c1-14-8-4-7-11(14)13-17(15,16)10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8,12H2,1H3/b13-11+

InChI Key

IKVOYVPNNHGBFN-ACCUITESSA-N

Isomeric SMILES

CN\1CCC/C1=N\S(=O)(=O)C2=CC=CC=C2N

Canonical SMILES

CN1CCCC1=NS(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide typically involves the following steps:

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells and is overexpressed in many cancer cells. By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding of the compound to the active site of CA IX, preventing its normal function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzenesulfonamide Core

(E)-4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide (3-2k)
  • Structure: Differs by replacement of the 2-amino group with a 4-methyl substituent .
  • Synthesis : Prepared via visible-light–mediated sulfonylimination (40% yield) .
  • Physicochemical Properties : Melting point = 146–147°C; molecular weight = 252.1 g/mol.
N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide
  • Structure: Features a phenylmethyleneamino group at the 4-position and an ethyl-substituted pyrrolidine .
  • Toxicity : Acute LD50 >1 gm/kg (mice, intraperitoneal) .
  • Key Differences: The bulky phenyl group may enhance lipophilicity but reduce metabolic stability compared to the target compound’s simpler amino substituent.

Variations in the Imine Moiety

2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide
  • Structure: Incorporates a benzimidazole ring and dimethylamino-imine group .
  • Crystallography : Characterized via single-crystal X-ray diffraction, highlighting planar geometry and hydrogen-bonding networks .
(NZ)-N-(1-Methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide
  • Structure : Dimeric analog with two 1-methylpyrrolidin-2-ylidene groups .
  • Properties : Melting point = 151°C; predicted pKa = 8.14; molecular weight = 334.44 g/mol .

Functional Group Modifications

(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide
  • Structure : Nitro group at the 2-position and a pyrrolidine-ethyl chain .
  • Key Differences: The electron-withdrawing nitro group could decrease nucleophilicity at the sulfonamide sulfur, altering reactivity compared to the amino-substituted target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
2-Amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide (Target) Not reported Not reported 2-Amino, 1-methylpyrrolidin-2-ylidene -
(E)-4-Methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide (3-2k) 252.1 146–147 4-Methyl, 1-methylpyrrolidin-2-ylidene
N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethylene)amino)benzenesulfonamide 355.49 Not reported 4-Phenylmethyleneamino, 1-ethylpyrrolidine
(NZ)-N-(1-Methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide 334.44 151 Dual 1-methylpyrrolidin-2-ylidene

Discussion of Key Findings

  • Hydrogen Bonding: The amino group in the target compound may enhance solubility and crystallinity compared to methyl or nitro-substituted analogs, as seen in related Schiff bases .
  • Toxicity Considerations : Ethyl and phenyl substitutions in analogs correlate with moderate acute toxicity , whereas the target’s methyl group may offer a safer profile.
  • Computational Tools : Programs like SHELX and ORTEP are critical for structural validation, particularly for analyzing imine geometry and hydrogen-bonding patterns .

Biological Activity

2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antidiabetic, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its pharmacological significance. The presence of the pyrrolidine moiety enhances its interaction with biological targets, potentially influencing its efficacy.

Biological Activity Overview

The biological activities of 2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. A study utilizing the disc diffusion method demonstrated that various synthesized sulfonamides, including derivatives similar to our compound, showed potent antibacterial effects against standard bacterial strains. For instance, compounds with structural similarities exhibited zones of inhibition comparable to established antibiotics .

2. Antidiabetic Activity

Preliminary evaluations of the antidiabetic potential of the compound were conducted using streptozotocin-induced diabetic models. The results indicated that certain derivatives demonstrated a significant reduction in blood glucose levels compared to control groups. This suggests that modifications in the structure could enhance the hypoglycemic effect .

3. Anticancer Activity

The anticancer properties of related pyrrolidine derivatives have been explored extensively. For example, compounds that inhibit the p300/CBP bromodomain have shown promising results in reducing tumor cell proliferation. These findings suggest that similar mechanisms may be applicable to our compound, warranting further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives:

Study Focus Findings
Study 1AntimicrobialSignificant antibacterial activity against Gram-positive and Gram-negative bacteria was observed using disc diffusion methods.
Study 2AntidiabeticCompounds showed a notable decrease in blood glucose levels in diabetic models, indicating potential for diabetes management.
Study 3AnticancerInhibition of tumor cell growth was reported with certain derivatives, suggesting a pathway for further development as anticancer agents.

The mechanisms through which 2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity: The sulfonamide group may inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis.
  • Cell Signaling Modulation: The pyrrolidine component may interact with various cellular receptors or enzymes involved in metabolic pathways, influencing insulin sensitivity and glucose metabolism.
  • Epigenetic Regulation: Similar compounds have been shown to affect histone acetylation patterns, which could play a role in their anticancer properties .

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